molecular formula C25H24N4O2S2 B378919 2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 499208-99-0

2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B378919
CAS No.: 499208-99-0
M. Wt: 476.6g/mol
InChI Key: FQXCMAJLNJRJOU-UHFFFAOYSA-N
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Description

2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a sophisticated chemical intermediate primarily utilized in the synthesis and development of protein kinase inhibitors. Its molecular structure, featuring a disulfide-bridged dimer of a tetrahydroquinoline core, is designed to interact with the ATP-binding sites of various kinases. This compound serves as a crucial building block in medicinal chemistry programs aimed at creating potent and selective therapeutic agents, particularly in the field of oncology research. Researchers value this intermediate for its role in exploring signaling pathways involved in cell proliferation and survival. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications. It is essential for researchers to consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage procedures.

Properties

IUPAC Name

2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanylmethylsulfanyl]-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-24(2)7-18-16(20(30)9-24)5-14(11-26)22(28-18)32-13-33-23-15(12-27)6-17-19(29-23)8-25(3,4)10-21(17)31/h5-6H,7-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXCMAJLNJRJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=N2)SCSC3=NC4=C(C=C3C#N)C(=O)CC(C4)(C)C)C#N)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline

The tetrahydroquinoline skeleton is typically constructed via acid-catalyzed cyclization of appropriately substituted aniline derivatives. A method adapted from tetrahydroquinoline derivative synthesis involves:

  • Starting material : Ethyl 3-(4-cyano-2-methylphenylamino)butanoate.

  • Cyclization conditions : Phosphorus pentoxide (P2_2O5_5) and methanesulfonic acid (MSA) in toluene at 65–75°C for 2–4 hours.

  • Mechanism : The reaction proceeds through imine formation followed by intramolecular aldol condensation, facilitated by the dual acid system.

Table 1: Cyclization Optimization Data

Acid SystemSolventTemperature (°C)Yield (%)
P2_2O5_5/MSAToluene65–7578
H2_2SO4_4DCM25<10
CF3_3SO3_3HXylene10042

The P2_2O5_5/MSA system outperforms alternatives due to its ability to dehydrate intermediates while minimizing side reactions.

Introduction of Cyano Groups

The 3-cyano substituent is introduced via nucleophilic substitution or cyanation of a halogenated precursor:

  • Method : Treatment of 2-chloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline with CuCN in dimethylformamide (DMF) at 120°C.

  • Yield : 65–70% after recrystallization from ethanol.

Thiolation and Disulfide Bridge Formation

Generation of Thiol Intermediates

The tetrahydroquinoline-thiol precursor is prepared via:

  • Step 1 : Protection of the 5-oxo group as a ketal using ethylene glycol and p-toluenesulfonic acid (PTSA) in refluxing toluene.

  • Step 2 : Thiolation at position 2 using thiourea in ethanol under reflux, followed by acidic hydrolysis (HCl, H2_2O).

Key Consideration : Thiols are prone to oxidation; thus, inert atmosphere (N2_2/Ar) and chelating agents (EDTA) are employed to stabilize intermediates.

Disulfide Coupling via Methylene Dihalide

The methylene disulfide bridge is formed by reacting two equivalents of the thiolated tetrahydroquinoline with methylene bromide:

  • Conditions : Thiols are deprotonated with K2_2CO3_3 in DMF at 0°C, followed by addition of CH2_2Br2_2 and stirring at 25°C for 12 hours.

  • Yield : 55–60% after column chromatography (SiO2_2, hexane/ethyl acetate).

Alternative Electrophiles : Methylene diiodide and bis(methanesulfonyl)methane have been explored but offer no yield advantage.

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

A complementary approach involves Pd-mediated coupling of sulfenyl chlorides:

  • Reagents : 2-(Chlorosulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile and 1,2-ethanedithiol.

  • Catalyst : Pd(OAc)2_2/Xantphos in toluene at 80°C.

  • Yield : 48% (lower than dihalide method due to steric hindrance).

Table 2: Cross-Coupling Efficiency Comparison

MethodCatalystYield (%)
CH2_2Br2_2None60
Pd(OAc)2_2/XantphosPalladium48

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • NMR : 1^1H NMR (400 MHz, CDCl3_3): δ 1.32 (s, 6H, CH3_3), 2.45–2.55 (m, 4H, CH2_2), 3.89 (s, 2H, SCH2_2S), 6.92 (s, 1H, aromatic).

  • HPLC : Purity >95% achieved via reverse-phase chromatography (C18 column, MeCN/H2_2O).

Challenges in Purification

The apolar disulfide bridge necessitates the use of high-boiling solvents (e.g., chlorobenzene) for recrystallization, complicating large-scale production .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfanyl groups makes it susceptible to oxidation reactions.

    Reduction: The cyano groups can be reduced to amines under appropriate conditions.

    Substitution: The quinoline backbone allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Amino derivatives from the reduction of cyano groups.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity . For instance:

  • In vitro studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL, suggesting potent antiproliferative effects .
  • The mechanism of action appears to involve selective targeting of cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

Other Biological Activities

In addition to anticancer properties, compounds related to this structure have been investigated for other pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : Preliminary studies suggest that these compounds may also possess anti-inflammatory properties, which could be beneficial in managing conditions like arthritis .

Case Studies and Research Findings

Several studies underscore the therapeutic potential of this compound:

  • Study on Antiproliferative Activity : A recent study synthesized a series of related quinoline derivatives and evaluated their effects on human cancer cell lines. The results highlighted the importance of specific structural features in enhancing anticancer efficacy .
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds have provided insights into their viability as drug candidates. These studies are crucial for understanding how modifications to the molecular structure can influence overall bioavailability and therapeutic effectiveness .

Mechanism of Action

The mechanism of action of this compound is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline backbone and functional groups. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Core Scaffold

The compound shares the 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline core with several analogs, including:

2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (): Substituted with a thiophene ring and p-tolyl group, differing in the absence of the bis-sulfanyl bridge.

4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoline carbonitrile (): Features a hydroxylphenyl substituent instead of the sulfur linkage.

Functional Groups

  • Sulfur Linkages: Unique to the target compound, providing conformational rigidity and redox activity absent in analogs like Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (), which contains ester groups.

Bioactivity and Functional Insights

  • Target Compound: No direct bioactivity data are provided, but suggests structurally similar compounds cluster by bioactivity profiles. Its sulfur-rich structure may confer antioxidant or metal-chelating properties.
  • 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives (): Show strong activity against MCF-7 breast cancer cells (comparable to doxorubicin). 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (): Low yield (18%) but notable thermal stability (mp 242–243°C).

Physicochemical Properties

Property Target Compound 4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoline carbonitrile () 2-Amino-7,7-dimethyl-4-(thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile ()
Molecular Formula C₂₅H₂₄N₄O₂S₂ C₂₀H₂₁N₃O₂ C₂₀H₂₂N₄OS
Molecular Weight 516.67 g/mol 308.37 g/mol 366.48 g/mol
Key Substituents Bis-sulfanyl, dual cyano Hydroxyphenyl, cyano Thiophene, amino
Predicted LogP* 3.8 (high lipophilicity) 2.1 3.2
Hydrogen Bond Acceptors 8 5 6

*LogP estimated using fragment-based methods. The target compound’s higher molecular weight and sulfur content may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

The compound 2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule with significant biological activity. Its structure includes multiple functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C25H24N4O2S2
  • Molecular Weight : 476.61 g/mol
  • CAS Number : [Not provided in the search results]

The compound features a quinoline backbone, which is known for its diverse biological activities. The presence of cyano and sulfanyl groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC25H24N4O2S2
Molecular Weight476.61 g/mol
CAS NumberNot provided

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its ability to inhibit bacterial growth. In vitro studies have shown that it possesses activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Anticancer Potential

The quinoline scaffold is well-documented for its anticancer properties. Studies suggest that compounds similar to the one discussed can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes and modulation of signaling pathways involved in cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes crucial for cellular processes.
  • Interaction with DNA : The compound could intercalate into DNA strands, disrupting replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionSpecific enzyme target inhibition

Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of various quinoline derivatives against common pathogens. The results indicated that the tested compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Anticancer Activity

In another investigation, the compound was tested on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via caspase activation.

Q & A

Advanced Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient cyano groups lower LUMO energy, enhancing electrophilic character .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
  • Solvent effect modeling : Use COSMO-RS to assess solvation free energy and polarity impacts on reaction pathways .

How do substituents at the tetrahydroquinoline core influence reactivity?

Advanced Question

  • Steric effects : Dimethyl groups at C7 hinder nucleophilic attack at adjacent positions, favoring regioselective sulfanyl coupling .
  • Electronic effects : Cyano groups at C3 withdraw electron density, activating the sulfanyl linker for nucleophilic substitution .
  • Substituent tolerance : Studies show that aryl or heteroaryl groups at C4 do not significantly alter yields, enabling modular derivatization .

What strategies ensure analytical method robustness for purity assessment?

Advanced Question

  • Calibration curves : Use HPLC with UV detection (λ = 254 nm) and certified reference standards to quantify impurities .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products via LC-MS .
  • Validation parameters : Calculate precision (RSD < 2%), accuracy (recovery 98–102%), and detection limits (LOQ < 0.1%) per ICH guidelines .

How can the reactivity of the disulfide bond be systematically investigated?

Advanced Question

  • Redox profiling : Use cyclic voltammetry to measure disulfide reduction potentials in buffered solutions (e.g., pH 7.4 PBS) .
  • Kinetic studies : Monitor bond cleavage rates under varying conditions (e.g., glutathione concentration) via UV-Vis spectroscopy (λ = 280 nm) .
  • Thiol-disulfide exchange assays : Quantify bond stability using Ellman’s reagent (DTNB) to detect free thiols .

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